2-Amino-5-bromobenzoic acid is primarily used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The presence of the amine group (NH2) and the carboxylic acid group (COOH) allows it to participate in peptide bond formation reactions. The bromo (Br) group can be used to introduce further functionalities through various chemical reactions, making it a versatile building block for the creation of diverse peptides. []
Here are some examples of its use in peptide synthesis:
These examples showcase the potential of 2-Amino-5-bromobenzoic acid in designing and creating peptides with various biological activities for therapeutic applications.
Some potential areas of exploration include:
2-Amino-5-bromobenzoic acid, also known as 5-bromoanthranilic acid, is an aromatic compound with the molecular formula and a molecular weight of approximately 216.03 g/mol. This compound features a bromine atom substituted at the 5-position of the benzoic acid moiety and an amino group at the 2-position. It appears as a slight yellow to white powder and is characterized by its distinct chemical properties, including its ability to undergo various
These reactions highlight the compound's versatility in synthetic organic chemistry .
2-Amino-5-bromobenzoic acid exhibits notable biological activities:
The synthesis of 2-amino-5-bromobenzoic acid typically involves bromination of o-aminobenzoic acid. A common method includes:
This method yields a pure product suitable for further applications.
2-Amino-5-bromobenzoic acid has various applications across different fields:
Research on interaction studies involving 2-amino-5-bromobenzoic acid has focused on its biological effects and chemical reactivity. Studies utilizing computational methods like Density Functional Theory (DFT) have explored its structural properties and molecular orbitals, providing insights into its reactivity and potential interactions with biological targets . Additionally, its interactions with metal ions have been studied for applications in analytical chemistry.
Several compounds share structural similarities with 2-amino-5-bromobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.98 |
| 2-Amino-5-bromo-3-methylbenzoic acid | 206548-13-2 | 0.97 |
| 2-Amino-4,5-dibromobenzoic acid | 75057-62-4 | 0.97 |
| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 0.93 |
The unique aspect of 2-amino-5-bromobenzoic acid lies in its specific substitution pattern on the benzene ring, which affects its biological activity and chemical reactivity compared to other similar compounds. Its role as both a plant growth regulator and an antiviral agent distinguishes it from many other benzoic acid derivatives that may not possess such dual functionality.
2-Amino-5-bromobenzoic acid (CAS 5794-88-7), a brominated derivative of anthranilic acid, has been a compound of interest since the early 20th century. Its synthesis was first reported through the bromination of anthranilic acid derivatives, a method that remains relevant today. Historically, the compound gained attention for its structural complexity, featuring both carboxylic acid and amine functional groups on a brominated benzene ring. Early studies focused on its vibrational properties and tautomeric behavior, which were later elucidated using spectroscopic techniques.
The development of modern synthetic protocols, such as Hofmann rearrangements and hypochlorite-mediated decarbonylation, expanded its accessibility for industrial applications. By the mid-20th century, researchers recognized its potential as a ligand in coordination chemistry, particularly for metal ion detection.
This compound serves as a critical intermediate in organic synthesis due to its dual functional groups and electron-deficient aromatic system. Key roles include:
Its molecular structure ($$C7H6BrNO_2$$) enables unique reactivity patterns, making it invaluable for studying electrophilic substitution mechanisms and tautomeric equilibria.
Recent advances (2020–2025) emphasize:
The direct bromination of 2-aminobenzoic acid remains the most widely employed method for large-scale production. In a representative procedure, bromine (7.2 g, 40 mmol) dissolved in glacial acetic acid is added dropwise to sodium 2-aminobenzoate (6.4 g, 40 mmol) at 15°C, followed by stirring for 1 hour [1]. The carboxylate group’s electron-withdrawing nature directs bromination to the para position relative to the amino group through an electrophilic aromatic substitution mechanism.
Critical parameters include:
The reaction typically achieves 96% yield of 2-amino-5-bromobenzoic acid after workup involving hydrochloric acid precipitation and methanol purification [1].
Sodium 2-aminobenzoate’s enhanced solubility in acetic acid compared to the free acid enables more efficient bromine distribution. The reaction proceeds through a three-step pathway:
This methodology produces 2-amino-5-bromobenzoic acid with <4% of the 3,5-dibromo isomer when using stoichiometric bromine [1].
A scalable alternative involves oxidative cleavage of 5-bromoindole-2,3-dione precursors. Treatment with aqueous sodium hydroxide (3N, 88 mL) and hydrogen peroxide (35% v/v, 22.2 mL) at 80°C for 1 hour effects simultaneous ring-opening and decarboxylation:
$$
\text{C}8\text{H}4\text{BrNO}2 + \text{NaOH} + \text{H}2\text{O}2 \rightarrow \text{C}7\text{H}6\text{BrNO}2 + \text{CO}2 + \text{H}2\text{O}
$$
This method achieves 96% yield with simplified purification through acid precipitation [1] [4].
Recent studies demonstrate hydrogen peroxide’s dual role as oxidant and oxygen source in benzoin oxidation cascades. In the presence of HKUST-1 catalysts, peroxide concentrations >30% w/v accelerate the conversion of brominated benzoins to 2-amino-5-bromobenzoic acid via Baeyer-Villiger-type mechanisms [5]. Key advantages include:
Modern synthetic approaches emphasize atom economy and reduced environmental impact:
| Parameter | Classical Method | Green Method |
|---|---|---|
| Solvent | Acetic acid | Water/MeOH mixtures |
| Oxidant | Br$$_2$$ | H$$2$$O$$2$$ |
| E-factor | 8.2 | 2.1 |
| PMI (Process Mass Intensity) | 12.7 | 4.9 |
Phase transfer catalysis using potassium carbonate in DMF-water biphasic systems enhances reaction efficiency while minimizing solvent consumption [6].
Industrial production requires balancing reaction kinetics with purification feasibility:
Acute Toxic;Irritant